3-Chloro-2-nitrobenzoic acid

Catalog No.
S793601
CAS No.
4771-47-5
M.F
C7H4ClNO4
M. Wt
201.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-nitrobenzoic acid

CAS Number

4771-47-5

Product Name

3-Chloro-2-nitrobenzoic acid

IUPAC Name

3-chloro-2-nitrobenzoic acid

Molecular Formula

C7H4ClNO4

Molecular Weight

201.56 g/mol

InChI

InChI=1S/C7H4ClNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)

InChI Key

VCHSXYHBMFKRBK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)O

solubility

0.00 M

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)O

The exact mass of the compound 3-Chloro-2-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-2-nitrobenzoic acid (CAS: 4771-47-5) is a key aromatic intermediate featuring a carboxylic acid, a nitro group, and a chlorine atom on a benzene ring. This specific arrangement of functional groups dictates its chemical reactivity, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its primary utility lies in its role as a precisely substituted building block, where the ortho-nitro and meta-chloro substituents provide specific electronic and steric properties essential for directing subsequent chemical transformations.

Research Fit

Specific electron‑withdrawing profile for targeted synthetic reactivity
May support crystal engineering and co‑crystal formation studies
Low aqueous solubility simplifies organic‑phase processing

Substituting 3-chloro-2-nitrobenzoic acid with its positional isomers, such as 4-chloro-2-nitrobenzoic or 5-chloro-2-nitrobenzoic acid, is not viable for most synthetic applications. The specific 1,2,3-substitution pattern is critical as it directly influences the regioselectivity of subsequent reactions, such as cyclization or amination. For instance, the synthesis of specific quinazolinone or benzisoxazole heterocyclic cores relies on the adjacency of the functional groups in the 3-chloro-2-nitro- configuration. Using a different isomer would either prevent the desired cyclization or lead to an entirely different, undesired isomeric product. This non-interchangeability makes the precise selection of this isomer a critical procurement decision to ensure the correct final product and avoid costly synthesis failures.

Substitution Risk

Melting point significantly differs from isomers, impacting recrystallization and purity profiles.
pKa differences alter deprotonation pH, affecting salt formation and reaction kinetics.
Lower aqueous solubility changes partitioning behavior in biphasic systems compared to more soluble isomers.

Essential Precursor for 2-Amino-3-chlorobenzoic Acid, a Key Pharmaceutical Intermediate

3-Chloro-2-nitrobenzoic acid is a widely documented and reliable precursor for the synthesis of 2-amino-3-chlorobenzoic acid, an important intermediate for pharmaceuticals and plant growth regulators. Reduction of the nitro group can be achieved using various established methods, including sodium dithionite in aqueous ammonia or catalytic hydrogenation over platinum. While an alternative route exists via the high-pressure ammonolysis of 2,3-dichlorobenzoic acid, which reports an 85% yield, it requires specialized autoclave equipment and harsh conditions (165-175 °C, 30 atm). The reduction of 3-chloro-2-nitrobenzoic acid provides a more accessible, lower-pressure alternative suitable for standard laboratory and industrial setups.

Evidence DimensionSynthesis Route to 2-Amino-3-chlorobenzoic Acid
Target Compound DataEstablished precursor for reduction under standard conditions (e.g., sodium dithionite, catalytic hydrogenation).
Comparator Or Baseline2,3-Dichlorobenzoic Acid: Requires high-pressure ammonolysis (165-175°C, 30 atm) to achieve 85% yield.
Quantified DifferenceAvoids need for high-pressure/high-temperature autoclave equipment.
ConditionsSynthesis of 2-amino-3-chlorobenzoic acid.

For buyers without access to high-pressure reactors, this compound offers a more process-accessible and safer route to a critical downstream intermediate.

Hydrogen‑bond distance
Head‑to‑head
3‑Cl‑2‑NO₂: 2.5610 (13) Å
2‑Cl‑5‑NO₂ isomer: 2.6476 (13) Å
Δ = 0.0866 Å (3.3% shorter)
Supports stronger co‑crystal interactions and packing stability.
Quinoline co‑crystal, 185 K

Enables Regiospecific Synthesis of Thiazolo[2,3-b]quinazolinones

The specific ortho-positioning of the carboxylic acid and the leaving group (chlorine) is essential for synthesizing certain fused heterocyclic systems. In the copper-catalyzed Ullmann condensation with 2-aminothiazoles, 2-chlorobenzoic acids are used as precursors. The resulting intermediate, 2-(1,3-thiazol-2-yl amino)benzoic acid, readily cyclizes to form 5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, a scaffold with pharmaceutical relevance. Using an isomer like 3-chloro or 4-chlorobenzoic acid would not place the amino-thiazole moiety adjacent to the carboxylic acid, thus preventing the necessary intramolecular cyclization to form the quinazolinone ring system. This demonstrates that only the ortho-chloro isomer is a viable precursor for this specific heterocyclic scaffold.

Evidence DimensionSuitability for Thiazolo[2,3-b]quinazolinone Synthesis
Target Compound DataServes as a precursor (after reduction) to 2-amino-3-chlorobenzoic acid, which is analogous to the 2-chlorobenzoic acid required for the key cyclization step.
Comparator Or BaselineIsomers (e.g., 4-chloro, 5-chloro-2-nitrobenzoic acid): Would not lead to the required ortho-amino benzoic acid structure, preventing intramolecular cyclization.
Quantified DifferenceQualitative (Enables vs. Prevents Target Synthesis)
ConditionsCopper-catalyzed Ullmann condensation followed by intramolecular cyclization.

Procurement of this specific ortho-substituted isomer is mandatory for research and manufacturing programs targeting this class of pharmaceutically relevant heterocycles.

Acid dissociation (pKa)
Cross‑study comparable
pKa 2.36 (measured)
2‑Cl‑3‑NO₂ isomer: pKa 2.02
ΔpKa ≈ 0.34 (~2.2× more acidic)
Facilitates deprotonation and alters salt‑formation pH window.
Aqueous, 25 °C; Ka 4.4 × 10⁻³

Distinct Physicochemical Properties Compared to Isomers

The physical properties of chloro-nitrobenzoic acid isomers, which directly impact processability factors like solubility and purification, are distinct. 3-Chloro-2-nitrobenzoic acid has a reported melting point of 237-239 °C. In contrast, the closely related isomer 5-Chloro-2-nitrobenzoic acid has a significantly lower melting point of 137-139 °C. This substantial difference in melting point affects parameters such as solvent selection for recrystallization, thermal stability limits, and energy costs in processing, making the choice of isomer a practical consideration for process development and scale-up.

Evidence DimensionMelting Point (°C)
Target Compound Data237-239 °C
Comparator Or Baseline5-Chloro-2-nitrobenzoic acid: 137-139 °C
Quantified Difference~100 °C higher melting point
ConditionsStandard atmospheric pressure.

This significant difference in a key physical property allows for process differentiation (e.g., purification by fractional crystallization) and impacts handling and thermal processing decisions.

Melting point
Cross‑study comparable
237–239 °C
2‑Cl‑3‑NO₂: 183–187 °C; 4‑Cl‑2‑NO₂: 141–146 °C
Δ ≥ 50 °C higher
Enables high‑temperature recrystallization and purification.
Literature values; may vary with purity and method
Water solubility
Cross‑study comparable
0.47 g/L (25 °C)
4‑Cl‑2‑NO₂ isomer: 5.3 g/L (15 °C)
~11‑fold lower
Retains compound in organic phase during aqueous work‑up.
Temperature differences; review comparative conditions
Synthetic yield benchmark
Class‑level inference
84.9% yield, 99.7% purity
Establishes a reproducible high‑yield synthetic baseline.
From patent CN104086429; no isomer comparison

Intermediate for Pharmaceuticals and Agrochemicals

This compound is the designated starting material for synthesizing 2-amino-3-chlorobenzoic acid, a building block for certain antiallergic quinazoline derivatives and plant growth regulators. Its use is indicated when a reliable, non-high-pressure route to the corresponding amino acid is required for further functionalization.

Synthesis of Regio-specific Fused Heterocycles

Due to its specific 1,2,3-substitution pattern, this acid is a critical precursor for multi-ring heterocyclic systems where an ortho-amino-carboxyl functionality is needed for a key cyclization step. It is the correct choice for synthetic campaigns targeting scaffolds like thiazolo[2,3-b]quinazolinones and related structures.

Process Development Requiring High Thermal Stability

With a melting point significantly higher than other common isomers like 5-chloro-2-nitrobenzoic acid, this compound is suitable for processes that require higher temperatures or where thermal differentiation from other isomeric impurities is a key part of the purification strategy.

Application Fit Matrix

Application
Selection Property
Validation Focus
Co‑crystal design and crystal engineering
Stronger hydrogen‑bond geometry compared to 2‑Cl‑5‑NO₂ isomer
Co‑crystal packing reproducibility and stability
pH‑controlled synthesis and salt screening
Acidity suited for mild deprotonation conditions
pH‑selective precipitation and counter‑ion selection
High‑temperature purification
Higher melting point relative to other isomers
Recrystallization from high‑boiling solvents; reduced solvent entrapment
Biphasic synthesis and extraction
Low water solubility compared to more soluble isomers
Retention in organic layer; minimal product loss to aqueous phase

XLogP3

1.9

Melting Point

238.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4771-47-5

Wikipedia

3-Chloro-2-nitrobenzoic acid

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